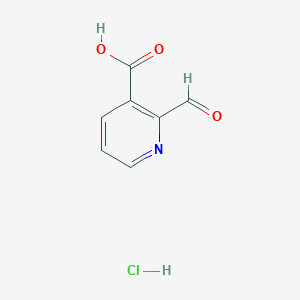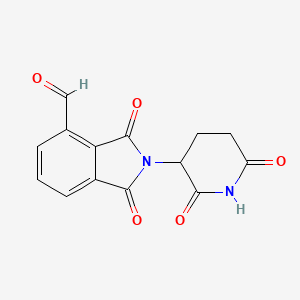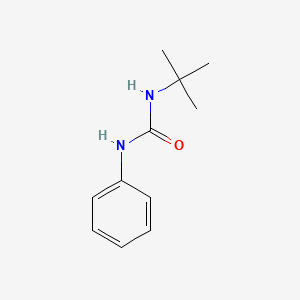
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol, also known as 4-Fluoro-3-(2-fluoro-4-hydroxyphenyl)phenol or 4-Fluoro-3-hydroxy-2-fluorophenol, is a phenolic compound with a unique chemical structure. It has been studied for its potential medical applications and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied for its potential medical applications. It has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. In addition, it has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it has been found to have anti-cancer and anti-tumor activities, as well as anti-diabetic and anti-obesity effects.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is not fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) and preventing the formation of harmful compounds. In addition, it is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, it is believed to act as an anti-cancer and anti-tumor agent by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, it has been found to possess anti-cancer and anti-tumor activities. Furthermore, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol is relatively simple and can be carried out in a variety of solvents. In addition, the reaction yields the desired compound in high yields with minimal side products. However, the reaction is sensitive to temperature and can produce side products if not carried out properly. Furthermore, the compound is unstable in the presence of light and air and must be stored in a cool, dark place.
Zukünftige Richtungen
There are several potential future directions for 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol. These include further investigation into its potential medical applications, such as its anti-inflammatory, antioxidant, anti-diabetic, and anti-obesity effects. In addition, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, further research is needed to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Finally, further research is needed to explore its potential as an anti-cancer and anti-tumor agent.
Synthesemethoden
The synthesis of 3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol has been studied and reported in several papers. The most common synthesis method is the direct fluorination of 3-hydroxy-2-fluorophenol. This method has been reported to yield the desired compound in high yields with minimal side products. In addition, the reaction can be carried out in a variety of solvents, such as acetonitrile, toluene, and chloroform. The reaction is generally conducted at a temperature of 80-100 °C for 2-4 hours.
Eigenschaften
IUPAC Name |
3-fluoro-4-(2-fluoro-4-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHRNBOHHBRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)


![1-[5-(3-hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B6603366.png)




![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

